6-bromo-2-methyl-6H-quinazolin-4-one
Description
Significance of the Quinazolinone Core in Drug Discovery
The quinazolinone nucleus is a recurring motif in a vast array of synthetic and naturally occurring compounds that exhibit significant biological properties. researchgate.netnih.gov This scaffold's importance is underscored by its presence in numerous approved drugs. ptfarm.plmediresonline.org The inherent stability of the quinazolinone ring system, coupled with its capacity to interact with various biological targets, makes it an attractive starting point for drug design. researchgate.netnih.gov
The biological activities associated with the quinazolinone core are extensive and well-documented, encompassing:
Antimicrobial effects: Exhibiting activity against a range of bacteria and fungi. ptfarm.plnih.gov
Anticancer properties: Showing potential in the development of new chemotherapeutic agents. mediresonline.orgnih.gov
Anti-inflammatory action: Demonstrating the ability to mitigate inflammatory responses. ptfarm.plnih.gov
Central Nervous System (CNS) activity: Including anticonvulsant and sedative-hypnotic effects. juniperpublishers.com
This wide pharmacological spectrum has cemented the quinazolinone scaffold as a critical component in the medicinal chemist's toolkit. ptfarm.plptfarm.plmediresonline.orgresearchgate.netnih.govnih.govnih.govjuniperpublishers.comresearchgate.netijstr.org
Importance of Halogenated Quinazolinone Derivatives
The introduction of halogen atoms, such as bromine, into the quinazolinone scaffold is a strategic modification employed to enhance the pharmacological profile of the parent compound. mdpi.com Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, which can improve its ability to cross biological membranes like the blood-brain barrier. researchgate.netmdpi.com
Specifically, the presence of a halogen at the 6-position of the quinazolinone ring has been shown to be a key factor in augmenting certain biological activities. nih.govmdpi.com Studies have indicated that 6-halo-substituted quinazolinones can exhibit improved anticancer and anti-inflammatory effects. nih.govmdpi.com For instance, research has highlighted that 6-bromo-substituted quinazolinone derivatives are among the most potent in certain series of anti-inflammatory compounds. mdpi.com This underscores the critical role that strategic halogenation plays in the optimization of quinazolinone-based drug candidates.
Overview of Research on 6-bromo-2-methyl-6H-quinazolin-4-one and its Analogs
Direct and extensive research focused solely on the parent compound, this compound, is limited in publicly available literature. However, significant research has been conducted on its immediate analogs, where the hydrogen at the 3-position is replaced with various substituted phenyl groups. These studies provide valuable insights into the therapeutic potential of the 6-bromo-2-methyl-quinazolin-4-one scaffold.
A key study synthesized a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones and evaluated their antimicrobial and anti-inflammatory activities. nih.govresearchgate.net The synthesis involved the condensation of 6-bromo-2-methyl-3,1-benzoxazinone with different substituted anilines. researchgate.net The results of these evaluations demonstrated that specific substitutions on the phenyl ring at the 3-position could elicit significant biological responses.
Antimicrobial Activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Analogs
The antimicrobial potential of these analogs was assessed against a panel of bacteria and fungi. nih.govresearchgate.net The findings indicate that the nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial efficacy.
| Compound ID | 3-Position Substituent | Bacillus subtilis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) | Curvularia lunata (Zone of Inhibition, mm) |
| 2b | 2-chlorophenyl | 17 | 18 | 16 | 17 | 16 | 17 |
| 2c | 3-chlorophenyl | 18 | 16 | 17 | 16 | 17 | 16 |
| 2d | 4-chlorophenyl | 16 | 17 | 18 | 17 | 18 | 18 |
| 2g | 3-nitrophenyl | 17 | 18 | 17 | 18 | 18 | 17 |
| 2h | 4-nitrophenyl | 18 | 17 | 16 | 16 | 17 | 16 |
| Ciprofloxacin (B1669076) | (Standard) | 24 | 26 | 22 | - | - | - |
| Fluconazole | (Standard) | - | - | - | 24 | 22 | 23 |
| Data sourced from Murti et al., 2011. nih.govresearchgate.net |
Several of the tested compounds, notably those with chloro and nitro substitutions on the phenyl ring, exhibited significant antibacterial and antifungal activity, comparable to the standard drugs ciprofloxacin and fluconazole. nih.govresearchgate.net
Anti-inflammatory Activity of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Analogs
The anti-inflammatory potential of the synthesized analogs was evaluated using the carrageenan-induced paw edema test in rats. nih.govresearchgate.net This model is a standard for assessing acute inflammation.
| Compound ID | 3-Position Substituent | % Inhibition of Paw Edema (after 3h) |
| 2b | 2-chlorophenyl | 58.33 |
| 2c | 3-chlorophenyl | 56.33 |
| Ibuprofen | (Standard) | 60.55 |
| Data sourced from Murti et al., 2011. nih.govresearchgate.net |
The results indicated that compounds 2b and 2c , with 2-chloro and 3-chloro-phenyl substitutions respectively, demonstrated good anti-inflammatory activity, which was comparable to the standard anti-inflammatory drug ibuprofen. nih.govresearchgate.net
In addition to antimicrobial and anti-inflammatory activities, other derivatives of 6-bromo-quinazolinone have been investigated for their cytotoxic effects against cancer cell lines, further highlighting the broad therapeutic potential of this halogenated scaffold. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
InChI Key |
DAYDOWHZLUWGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC(C=CC2=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2 Methyl 6h Quinazolin 4 One and Its Derivatives
Classical Synthetic Routes to 6-bromo-2-methyl-4(3H)-quinazolinone
Traditional methods for synthesizing the 6-bromo-2-methyl-4(3H)-quinazolinone ring system have historically relied on readily available bromo-substituted anthranilic acid derivatives and subsequent cyclization reactions.
Synthesis from 2-Amino-5-bromobenzamide (B60110)
The synthesis of 4(3H)-quinazolinones can be achieved through the cyclization of 2-aminobenzamides with various reagents. General methods include reactions with aldehydes, ketones, or alcohols, often facilitated by a catalyst. organic-chemistry.orgnih.gov For instance, molecular iodine has been used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to form 2-aryl-4(3H)-quinazolinones. organic-chemistry.org Other approaches involve the reaction of 2-aminobenzamides with α-keto acids in water, which proceeds without a catalyst. organic-chemistry.org Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also yields quinazolinone products. nih.govacs.org
However, the success of these reactions can be substrate-dependent. In one study exploring a copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide (B116534) and methanol (B129727), it was noted that while various substituted 2-aminobenzamides were successfully converted, 2-amino-5-bromobenzamide specifically failed to yield the desired quinazolinone product under those particular conditions. researchgate.net
Synthesis from 5-Bromoanthranilic Acid Precursors
A more common and direct precursor for the synthesis of 6-bromo-2-methyl-4(3H)-quinazolinone is 5-bromoanthranilic acid. researchgate.net This starting material can be prepared by the bromination of anthranilic acid using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. researchgate.net The resulting 5-bromoanthranilic acid serves as a key building block for constructing the quinazolinone ring. nih.govacs.orgresearchgate.net
The general approach involves the acylation of the amino group of 5-bromoanthranilic acid, followed by cyclization. For example, reacting 5-bromoanthranilic acid with acetic anhydride (B1165640) leads to the formation of an acetylated intermediate which can then be cyclized to form the quinazolinone structure. nih.gov
Table 1: Synthesis of 5-Bromoanthranilic Acid
| Starting Material | Reagent | Solvent | Product | Yield |
|---|
Formation via 6-Bromo-2-methyl-3,1-benzoxazin-4-one Intermediate
A widely utilized and efficient strategy for synthesizing 6-bromo-2-methyl-4(3H)-quinazolinone and its derivatives proceeds through a stable intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one. organic-chemistry.orgnih.gov This benzoxazinone (B8607429) is typically prepared by the condensation of 5-bromoanthranilic acid with acetic anhydride. nih.govnih.gov
The resulting 6-bromo-2-methyl-3,1-benzoxazin-4-one is a versatile synthon. It readily reacts with various nitrogen nucleophiles, leading to the formation of the corresponding N-substituted quinazolinones. This two-step process, involving the initial formation of the benzoxazinone followed by its aminolysis, is a cornerstone in quinazolinone chemistry. mdpi.com For example, the reaction of the benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) is a common method to produce 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. acs.orgnih.gov
Condensation Reactions in 6-bromo-2-methyl-4(3H)-quinazolinone Synthesis
Condensation reactions are pivotal in the final step of converting the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate into the desired quinazolinone derivatives. The reaction involves the nucleophilic attack of an amine on the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring, followed by cyclization to form the pyrimidine (B1678525) ring of the quinazolinone. mdpi.com
A variety of primary amines and hydrazines can be used in this condensation step, allowing for the introduction of diverse substituents at the N-3 position of the quinazolinone core. For instance, reacting 6-bromo-2-methyl-3,1-benzoxazin-4-one with substituted anilines in a solvent like glacial acetic acid under reflux conditions yields a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov Similarly, condensation with hydrazine hydrate produces 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. acs.orgnih.gov
Table 2: Examples of Condensation Reactions with 6-bromo-2-methyl-3,1-benzoxazin-4-one
| Nucleophile | Solvent | Conditions | Product |
|---|---|---|---|
| Substituted Anilines | Glacial Acetic Acid | Reflux, 5-6 h | 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones nih.gov |
| Hydrazine Hydrate | Ethanol | Reflux, 3 h | 3-amino-6-bromo-2-methylquinazolin-4(3H)-one nih.gov |
Modern and Green Chemistry Approaches to 6-bromo-2-methyl-4(3H)-quinazolinone Synthesis
In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally benign, and rapid methods for quinazolinone synthesis. These modern approaches often utilize alternative energy sources like microwave irradiation to accelerate reactions and reduce waste.
Microwave-Assisted Synthesis of Quinazolinones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinazolinones. This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reaction profiles compared to conventional heating methods.
One green, rapid, and efficient microwave-assisted method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. mediresonline.org This approach has been successfully applied to the synthesis of 6-bromo-2-methylquinazolin-4(3H)-one. mediresonline.org Another study describes an efficient tandem microwave-assisted green process for producing 3-amino-2-methyl-quinazolin-4(3H)-ones, including the 6-bromo derivative, from their corresponding benzoxazinones. The use of microwave irradiation in the cyclization of 2-chloro-N-(2-cyanophenyl)acetamide derivatives to quinazolinones has also been reported, with a reaction time of 1.5 hours under microwave conditions yielding a 78% yield, compared to 30 hours and a 55% yield with classical heating.
Table 3: Comparison of Classical vs. Microwave-Assisted Synthesis
| Reaction | Conditions (Classical) | Yield (Classical) | Conditions (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|---|
| Cyclization of 2-chloro-N-(2-cyanophenyl)acetamide | 84°C, 30 h | 55% | 70°C, 1.5 h, 500 W | 78% |
Application of Deep Eutectic Solvents (DES) in Quinazolinone Synthesis
Deep Eutectic Solvents (DESs) have emerged as green, biodegradable, and efficient media for organic synthesis. nih.gov These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, offer advantages like low volatility, high solvation capacity, and often recyclability. nih.gov Several studies have demonstrated the utility of DESs in quinazolinone synthesis.
A green protocol for synthesizing substituted quinazolinones and dihydroquinazolinones utilizes a DES to mediate the cyclization of starting materials with various aldehydes, achieving good to excellent yields. researchgate.net For the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, a two-step reaction has been developed using a choline (B1196258) chloride:urea (B33335) DES. tandfonline.comresearchgate.net In this approach, an intermediate benzoxazinone is first synthesized conventionally and then reacted with appropriate amines in the DES to furnish the desired quinazolinone derivatives. researchgate.net
Another method employs a betaine:glycerol DES in conjunction with a Palladium catalyst and microwave heating to achieve efficient synthesis. dntb.gov.ua Researchers have also utilized a L-(+)-tartaric acid/choline chloride DES for preparing bis-quinazolin-4-one derivatives under ultrasonic irradiation, highlighting the synergy between DES and other green technologies. nih.gov
Table 1: Examples of Deep Eutectic Solvents in Quinazolinone Synthesis
| DES Composition | Reactants | Product Type | Key Features | Citations |
|---|---|---|---|---|
| Choline chloride:Urea | Anthranilic acid, Acetic anhydride, Amine | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Two-step synthesis via benzoxazinone intermediate. | tandfonline.comresearchgate.net |
| Betaine:Glycerol (1:4) | 2-aminobenzamide, Aldehyd | Quinazolin-4(3H)-ones | Microwave heating, Pd catalyst, high efficiency. | dntb.gov.ua |
| L-(+)-Tartaric acid:Choline chloride | Substituted anthranilic acid, Diamine | Bis-quinazolin-4-ones | Ultrasonic irradiation, recyclable solvent, good-to-excellent yields. | nih.gov |
Solvent-Free Reaction Conditions for Quinazolinone Formation
Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions reduce waste, lower costs, and can lead to improved reaction rates and selectivity. One such approach involves the use of phosphotungstic acid as a green catalyst for the synthesis of spiro and cyclized quinazolinones from various aldehydes and ketones with O-amino amides under microwave irradiation without any solvent. researchgate.net This method is noted for its excellent yields and very short reaction times. researchgate.net
Another innovative solvent-free method utilizes a stainless-steel-driven decarboxylative acyl radical generation from α-keto acids. organic-chemistry.org This oxidant-free technique allows for the synthesis of a library of 2-arylquinazolinones in good yields at room temperature, demonstrating a significant advancement in sustainable chemistry. organic-chemistry.org Mechanochemical approaches, which involve grinding solid reactants together, also represent a "solvent-less" strategy for the synthesis of related heterocyclic systems and are a growing area of interest. acs.org
Catalytic Systems in Quinazolinone Synthesis
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. A wide variety of catalytic systems have been developed for quinazolinone synthesis.
Heterogeneous Catalysis: An acetic acid-functionalized magnetic silica-based catalyst has been prepared and used for the synthesis of quinazolinone derivatives. nih.gov This heterogeneous catalyst can be easily separated from the reaction mixture by a magnet and reused, which is advantageous for green chemistry, and the reactions are performed in water at room temperature. nih.gov
Homogeneous Catalysis:
Copper Catalysis: Copper complexes are widely used. A simple, air-stable Cu(II) complex featuring a redox-active azo-aromatic scaffold enables the dehydrogenative functionalization of benzylic alcohols to form quinazolin-4(3H)-ones. organic-chemistry.org Another method uses a Cu(I) catalyst in a ligand- and base-free domino strategy with TMSN3 as the nitrogen source. organic-chemistry.org
Palladium Catalysis: As mentioned, a PdCl2dppf·CH2Cl2 catalyst has been effectively used in a DES under microwave conditions. dntb.gov.ua
Iron Catalysis: Iron(III) chloride has been shown to be a simple and highly efficient catalyst for the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org
Organocatalysis: Non-metal catalysts are also prominent. Molecular iodine has been used to catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org Additionally, p-toluenesulfonic acid is an effective catalyst for the cyclization of 2-aminobenzamides and aldehydes. organic-chemistry.orgnih.gov
Metal-Free Approaches to Quinazoline (B50416) Scaffold Construction
The development of metal-free synthetic routes is highly desirable to avoid potential contamination of products with toxic heavy metals, which is particularly crucial in medicinal chemistry. Several metal-free strategies for quinazolinone synthesis have been reported.
One approach involves the reaction of 2-amino-N-methoxybenzamides with aldehydes in acetic acid, proceeding without a metal catalyst to form 4(3H)-quinazolinones. rsc.org An electrochemical method provides another metal- and catalyst-free pathway, featuring convenient operation, low cost, and environmental friendliness. researchgate.net This process uses an anodic oxidative difunctionalization/cyclization/oxidation cascade. researchgate.net
The use of green oxidants is another feature of modern metal-free synthesis. A transition metal-free method has been developed using hydrogen peroxide (H₂O₂) as a green oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source with 2-amino benzamides to yield quinazolinone scaffolds. acs.org Molecular iodine, as an organocatalyst, also facilitates a metal-free oxidative coupling to yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, reactions using oxalic acid dihydrate as an in situ C1 source with 2-aminobenzylamine proceed without any metal catalyst to form the quinazoline core under greener conditions. mdpi.com
Principles of Green Chemistry in Halogenated Quinazolinone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly applied to the synthesis of halogenated quinazolinones. The use of water as a solvent, as seen with the magnetic silica (B1680970) catalyst, is a prime example of a green approach. nih.gov
The synthesis of bis-quinazolinones, including halogenated derivatives, in recyclable deep eutectic solvents under ultrasonic irradiation is a process whose "greenness" has been formally assessed and found to be excellent. nih.gov The protocol is noted for being atom-economical and tolerating halogen substituents well. nih.gov The development of sustainable methods using H₂O₂ as a clean oxidant for synthesizing the quinazolinone scaffold is another significant contribution. acs.org These approaches, combined with the use of reusable catalysts, solvent-free conditions, and energy-efficient methods like microwave or ultrasonic irradiation, are paving the way for the environmentally benign production of halogenated quinazolinones. nih.govresearchgate.net
Direct Halogenation Strategies for 6-bromo-2-methyl-4(3H)-quinazolinone
Direct halogenation of a pre-formed heterocyclic ring is an atom-economical strategy to introduce halogen atoms at specific positions. This avoids the need to start from halogenated precursors, which can be more expensive or difficult to prepare.
Direct Bromination of 3-amino-2-methylquinazolin-4(3H)-one
A straightforward and efficient method for synthesizing the direct precursor to the target compound involves the direct bromination of 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org In this protocol, 3-amino-2-methylquinazolin-4(3H)-one is treated with bromine in acetic acid. semanticscholar.org The reaction proceeds smoothly at room temperature, and after being left overnight, the product, 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, is isolated by precipitation in ice-cold water. semanticscholar.orgmdpi.com
The notable advantages of this method include the absence of a catalyst, mild reaction conditions, simple operational procedures, and high yields of the desired 6-bromo derivative. semanticscholar.org This direct electrophilic substitution on the electron-rich benzene (B151609) ring of the quinazolinone core demonstrates a practical route to this important halogenated intermediate.
Table 2: Direct Bromination of 3-amino-2-methylquinazolin-4(3H)-one
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Citations |
|---|
Chemical Derivatization and Functionalization of 6 Bromo 2 Methyl 6h Quinazolin 4 One
Modifications at the C-2 Position of 6-bromo-2-methyl-4(3H)-quinazolinone
The methyl group at the C-2 position of 6-bromo-2-methyl-4(3H)-quinazolinone is an active site amenable to various chemical transformations. Its reactivity allows for the introduction of diverse functional groups, significantly altering the molecule's structure and potential bioactivity.
Introduction of Styryl Moieties
A common and effective method for modifying the C-2 methyl group is through the Knoevenagel condensation, which introduces a styryl moiety. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of the active methyl group of 6-bromo-2-methyl-4(3H)-quinazolinone with various aromatic aldehydes. The reaction is typically catalyzed by a weak base or acid and proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated system. wikipedia.orgsigmaaldrich.com
For instance, the condensation of 2-methyl-6-nitro-4-quinazolone with different aldehydes has been successfully achieved by fusing the reactants in the presence of zinc chloride, affording 2-substituted styryl-6-nitro-4-quinazolones. A similar strategy is applicable to the 6-bromo analogue. sapub.org This reaction expands the π-conjugated system of the molecule, which can have significant implications for its photophysical and biological properties. rsc.org
Table 1: Examples of Knoevenagel Condensation for Styryl Quinazolinone Synthesis This table is illustrative, based on established chemical principles for Knoevenagel condensations.
| Starting Material | Aromatic Aldehyde | Typical Catalyst/Conditions | Product |
|---|---|---|---|
| 6-bromo-2-methyl-4(3H)-quinazolinone | Benzaldehyde (B42025) | Acetic acid, reflux | 6-bromo-2-styrylquinazolin-4(3H)-one |
| 6-bromo-2-methyl-4(3H)-quinazolinone | 4-Methoxybenzaldehyde | Piperidine, ethanol | 6-bromo-2-(4-methoxystyryl)quinazolin-4(3H)-one |
| 6-bromo-2-methyl-4(3H)-quinazolinone | 4-Nitrobenzaldehyde | Zinc chloride, fusion | 6-bromo-2-(4-nitrostyryl)quinazolin-4(3H)-one |
Formation of Aryl-Substituted Derivatives
The synthesis of 2-aryl substituted quinazolinones from their 2-methyl counterparts can be achieved through a multi-step process. A key strategy involves the initial oxidation of the C-2 methyl group to a more reactive functional group, such as an aldehyde (formyl group). The oxidation of the 2-methyl group in a quinazolinone ring to a 2-carboxaldehyde can be accomplished using selenium dioxide (SeO₂) as an oxidizing agent. researchgate.net
Once the 2-formyl-6-bromo-4(3H)-quinazolinone intermediate is formed, it opens up various pathways for further derivatization. An alternative and efficient method for generating 2-aryl quinazolinones involves the oxidative cleavage of a C=C bond. mdpi.com In this approach, a 2-styryl derivative, synthesized as described in section 3.1.1, can be reacted with an o-aminobenzamide under oxidative conditions. The styrene (B11656) double bond is cleaved to form an aldehyde in situ, which then condenses with the aminobenzamide and cyclizes to yield the 2-aryl-quinazolin-4(3H)-one. mdpi.com This method provides a metal-free and sustainable route to access these valuable compounds. mdpi.com
Sulfonation and Subsequent Derivatization at C-2
Introducing a sulfur-containing moiety at the C-2 position is another important functionalization strategy. While direct sulfonation of the C-2 methyl group is not commonly reported, derivatization can be achieved through intermediate steps. One viable route is the bromination of the active methyl group using a reagent like N-bromosuccinimide (NBS) or bromine to form a 2-bromomethyl derivative. researchgate.net This halogenated intermediate is highly reactive towards nucleophilic substitution.
The resulting 2-bromomethyl-6-bromo-4(3H)-quinazolinone can then be reacted with various sulfur nucleophiles. For example, reaction with sodium thiomethoxide would yield a 2-(methylthiomethyl) derivative. Subsequent oxidation of the sulfide (B99878) to a sulfone using an oxidizing agent like hydrogen peroxide would complete the introduction of a sulfonyl group. An alternative pathway involves the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further alkylated at the sulfur atom. nih.gov The resulting thioether can then be oxidized to the corresponding sulfone, demonstrating a versatile approach to C-2 sulfonylated quinazolinones.
Modifications at the N-3 Position of 6-bromo-2-methyl-4(3H)-quinazolinone
The nitrogen atom at the N-3 position provides a key site for introducing a wide range of substituents, which is fundamental for tuning the pharmacological profile of quinazolinone derivatives.
Reaction with Substituted Anilines and Amines
A robust and widely used method for the synthesis of N-3 substituted quinazolinones involves the reaction of a 2-substituted-3,1-benzoxazin-4-one with a primary amine. For the target compound, the synthesis starts with the condensation of 5-bromoanthranilic acid with acetic anhydride (B1165640) to form 6-bromo-2-methyl-3,1-benzoxazin-4-one. nih.govnih.gov
This benzoxazinone (B8607429) intermediate is then treated with various substituted anilines or other primary amines. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring-opening followed by cyclization to form the stable six-membered quinazolinone ring. This method allows for the incorporation of a diverse array of aryl and alkyl groups at the N-3 position. nih.gov Studies have shown that performing these reactions in solvents like DMF can lead to higher yields. nih.gov
Table 2: Synthesis of N-3 Substituted 6-bromo-2-methyl-4(3H)-quinazolinones This table is based on data from published research findings. nih.gov
| Reactant 1 | Substituted Aniline/Amine | Product | Reported Yield (%) |
|---|---|---|---|
| 6-bromo-2-methyl-3,1-benzoxazin-4-one | Aniline | 6-bromo-2-methyl-3-phenyl-(3H)-quinazolin-4-one | 78 |
| 6-bromo-2-methyl-3,1-benzoxazin-4-one | 4-Chloroaniline | 6-bromo-3-(4-chlorophenyl)-2-methyl-(3H)-quinazolin-4-one | 82 |
| 6-bromo-2-methyl-3,1-benzoxazin-4-one | 4-Methoxyaniline | 6-bromo-3-(4-methoxyphenyl)-2-methyl-(3H)-quinazolin-4-one | 75 |
| 6-bromo-2-methyl-3,1-benzoxazin-4-one | 4-Methylaniline | 6-bromo-2-methyl-3-(4-tolyl)-(3H)-quinazolin-4-one | 72 |
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives at the N-3 position provides another layer of structural diversity. This process requires the initial introduction of an amino group at this position. This is achieved by reacting 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net The reaction yields 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. researchgate.netmdpi.com
This 3-amino intermediate is a key synthon for further derivatization. mdpi.com The primary amino group can readily undergo condensation with a variety of substituted aromatic aldehydes to form the corresponding Schiff bases (imines). semanticscholar.orgresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol, often with a catalytic amount of acetic acid. semanticscholar.orgresearchgate.net This method has been used to prepare a wide range of potentially bioactive Schiff bases. semanticscholar.org
Table 3: Examples of Schiff Base Derivatives from 3-amino-6-bromo-2-methylquinazolin-4(3H)-one This table is illustrative, based on established chemical principles for Schiff base formation. nih.govsemanticscholar.org
| Starting Material | Aldehyde | Typical Conditions | Product (Schiff Base) |
|---|---|---|---|
| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | Benzaldehyde | Methanol, Acetic acid (cat.), reflux | 3-(benzylideneamino)-6-bromo-2-methylquinazolin-4(3H)-one |
| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 2-Hydroxybenzaldehyde | Ethanol, reflux | 6-bromo-3-((2-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one |
| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 4-Chlorobenzaldehyde | Methanol, Acetic acid (cat.), reflux | 6-bromo-3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one |
| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 3-Nitrobenzaldehyde | Ethanol, reflux | 6-bromo-3-((3-nitrobenzylidene)amino)-2-methylquinazolin-4(3H)-one |
Compound Index
Conjugation with Pyrazolinone, Pyrazole (B372694), and Pyrimidinone Moieties
The incorporation of pyrazolinone, pyrazole, and pyrimidinone rings onto the 6-bromo-2-methyl-4(3H)-quinazolinone framework has been a fruitful strategy for developing novel compounds. These heterocyclic additions are often achieved through multi-step synthetic sequences.
For instance, one approach involves the initial synthesis of a chalcone (B49325) derivative, 6-bromo-2-phenyl-3-(4-(3-aryl-acryloyl)-phenyl)-3H-quinazolin-4-one, by reacting an acetyl-substituted quinazolinone with various aromatic aldehydes. These chalcones then serve as versatile intermediates. Cyclization of these intermediates with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazoline derivatives. ptfarm.pl Similarly, reaction with urea (B33335) or thiourea (B124793) can yield pyrimidinone or pyrimidinethione derivatives, respectively. ptfarm.pl
Another strategy involves preparing 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide as a key intermediate. This hydrazide can then be reacted with various reagents to form pyrazole and pyrazolone (B3327878) moieties. researchgate.net For example, condensation of the acetohydrazide with benzaldehyde can lead to the formation of a pyrazolone ring. researchgate.net These synthetic routes demonstrate the versatility of the quinazolinone core in accommodating diverse heterocyclic systems.
Table 1: Synthesis of Pyrazoline and Pyrimidinone/Pyrimidinethione Derivatives
| Starting Material | Reagent | Resulting Moiety | Reference |
| 6-bromo-2-phenyl-3-(4-(3-aryl-acryloyl)-phenyl)-3H-quinazolin-4-one | Hydrazine Hydrate | Pyrazoline | ptfarm.pl |
| 6-bromo-2-phenyl-3-(4-(3-aryl-acryloyl)-phenyl)-3H-quinazolin-4-one | Urea | Pyrimidinone | ptfarm.pl |
| 6-bromo-2-phenyl-3-(4-(3-aryl-acryloyl)-phenyl)-3H-quinazolin-4-one | Thiourea | Pyrimidinethione | ptfarm.pl |
| 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide | Benzaldehyde | Pyrazolone | researchgate.net |
Incorporation of Urea and Thiourea Linkers
Urea and thiourea moieties are valuable linkers in drug design, known for their ability to form hydrogen bonds and interact with biological targets. The incorporation of these linkers into the 6-bromo-2-methyl-4(3H)-quinazolinone scaffold has been explored to generate new derivatives.
A common method for introducing a urea or thiourea linker involves the reaction of a 3-amino-4(3H)-quinazolinone intermediate with isocyanates or isothiocyanates. researchgate.net This reaction provides a straightforward route to a diverse range of urea and thiourea derivatives. The synthesis of these compounds often involves a multi-step process, starting with the appropriate anthranilic acid derivative. researchgate.net
For example, 1-[2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea is a specific thiourea derivative that has been synthesized, highlighting the structural diversity achievable with this approach. uni.lu The synthesis of such molecules underscores the modular nature of quinazolinone chemistry, allowing for the systematic exploration of structure-activity relationships.
Transformations at the C-6 Bromo Position of 6-bromo-2-methyl-4(3H)-quinazolinone
The bromine atom at the C-6 position of the quinazolinone ring is a key functional handle for introducing further molecular diversity. Its presence allows for a variety of cross-coupling reactions, enabling the attachment of aryl and other substituents.
Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.com In the context of 6-bromo-2-methyl-4(3H)-quinazolinone, this reaction is instrumental for attaching various aryl and heteroaryl groups at the C-6 position. nih.gov This palladium-catalyzed reaction typically involves the coupling of the bromo-quinazolinone with an organoboron compound, such as a boronic acid or ester, in the presence of a base. yonedalabs.comnih.gov
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible quinazolinone derivatives. nih.gov For instance, this method has been used to synthesize 2,6-diarylquinazolin-4(3H)-ones from their 6-halogenated precursors. nih.gov The reaction conditions can be optimized by varying the palladium catalyst, ligands, base, and solvent system to achieve high yields and accommodate a broad scope of functional groups on the coupling partners. nih.gov This methodology has been successfully applied to the synthesis of various polysubstituted quinazolinones. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Aryl/heteroaryl/alkylboronic acids | Pd(0) species, K3PO4, THP | 2-cyclopropyl-6-aryl/heteroaryl/alkyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | nih.gov |
| 6-iodoquinazolin-4(3H)-one | 4-methoxyphenylboronic acid | Pd(OAc)2, K2CO3 | 6-(4-methoxyphenyl)quinazolin-4(3H)-one | nih.gov |
| 6-bromo-2-substituted-benzoxazin-4-one | Trimethoprim/pyrimethamine/lamotrigine | Not specified | 6-substituted-2-substituted-quinazolin-4-one | researchgate.net |
Strategic Role of Bromine in Scaffold Functionalization
The bromine atom at the C-6 position of the 6-bromo-2-methyl-4(3H)-quinazolinone scaffold plays a crucial strategic role in its functionalization. nih.govnih.gov This halogen serves as a versatile synthetic handle, enabling a wide range of chemical transformations beyond just Suzuki-Miyaura couplings. Its presence significantly enhances the synthetic utility of the quinazolinone core, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The electron-withdrawing nature of the bromine atom can also influence the reactivity of the quinazolinone ring system. Furthermore, the presence of a halogen at the C-6 position has been associated with enhanced biological activity in some quinazoline (B50416) derivatives. nih.gov This makes the bromo-substituent a key feature for both chemical diversification and the potential optimization of pharmacological properties.
The strategic placement of the bromine atom allows for late-stage functionalization, a highly desirable feature in medicinal chemistry programs. This enables the rapid generation of a library of analogs from a common intermediate, facilitating the exploration of structure-activity relationships. The ability to perform reactions such as nucleophilic aromatic substitution or other cross-coupling reactions further underscores the importance of the C-6 bromo position in the design and synthesis of novel quinazolinone-based compounds. beilstein-journals.orgnih.gov
Spectroscopic Characterization of 6 Bromo 2 Methyl 6h Quinazolin 4 One Derivatives
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.
The IR spectra of 6-bromo-2-methyl-4(3H)-quinazolin-4-one and its derivatives display several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1680-1720 cm⁻¹. The N-H stretching vibration, for compounds unsubstituted at the N-3 position, appears as a broad band around 3200-3350 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring is found near 1600-1640 cm⁻¹. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the C-Br stretching frequency appears in the lower frequency region of the spectrum, often around 520-625 cm⁻¹. tandfonline.commdpi.com
Characteristic IR Absorption Frequencies for 6-bromo-quinazolin-4-one Derivatives (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C=O Stretch | C=N Stretch | C-Br Stretch | Ref |
|---|---|---|---|---|---|---|
| N-[7-bromo-2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide | 3310 | 3072 | 1680 | 1602 | 520 | tandfonline.com |
| N-[7-bromo-2-(2-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide | 3270 | 3097 | 1688 | 1603 | 620 | tandfonline.com |
| N-[7-bromo-2-(3-bromophenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide | 3285 | 3085 | 1685 | 1602 | 615 | tandfonline.com |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 6-bromo-2-methyl-4(3H)-quinazolin-4-one, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of the bromine atom, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). This pattern is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the precise molecular formula. rsc.orgmdpi.com For example, the calculated m/z value for the protonated molecule of 6-bromo-2-phenylquinazolin-4(3H)-one, [C₁₄H₁₀BrN₂O+H]⁺, is 300.9971, which closely matches the experimentally found value of 300.9972. rsc.org
Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 6-bromo-2-methyl-6H-quinazolin-4-one derivatives. In electron impact mass spectrometry (EI-MS), the detection of the molecular ion (M+) peak is a key first step. For bromo-substituted compounds, this peak is characteristically accompanied by an (M+2) peak of nearly equal intensity. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This distinctive isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule. youtube.commiamioh.edu
The fragmentation of these quinazolinone derivatives follows predictable pathways, offering further structural confirmation. chemguide.co.uk The stability of the quinazolinone ring system often results in the molecular ion being one of the more abundant peaks in the spectrum. nih.gov
Common fragmentation patterns observed in related 6-bromo-quinazolinone structures include:
Loss of the Bromine Atom: A frequent fragmentation involves the cleavage of the C-Br bond, resulting in a peak at (M-Br). raco.cat
Cleavage of Substituents: Bonds adjacent to the heterocyclic ring or carbonyl group are susceptible to cleavage. For instance, in 2-methyl derivatives, the loss of a methyl radical can occur. In more complex derivatives, such as those with substituted phenyl rings at the N-3 position, fragmentation of these substituent groups provides further structural clues. chemguide.co.uknih.gov
Ring Fission: The quinazolinone ring itself can undergo cleavage. A common pathway involves the retro-Diels-Alder reaction, breaking the heterocyclic ring and producing characteristic fragment ions. Another typical fragmentation involves the loss of carbon monoxide (CO) from the carbonyl group. raco.cat
For example, in the mass spectra of various 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the molecular ion peaks were found to be in agreement with their calculated molecular weights. nih.gov Similarly, the fragmentation of related triazino[1,2-b]phthalazine-diones containing bromine showed the expected (M)+ and (M+2) peaks, followed by the loss of the bromine atom to form a stable ion at (M-Br). raco.cat
Table 1: Illustrative Fragmentation Data for a Hypothetical 6-bromo-2-methyl-3-phenyl-6H-quinazolin-4-one (Note: This table is illustrative, based on common fragmentation principles for this class of compounds.)
| m/z Value | Ion Fragment | Interpretation |
| 329/331 | [C₁₅H₁₁BrN₂O]⁺ | Molecular ion peak (M/M+2) |
| 250 | [C₁₅H₁₁N₂O]⁺ | Loss of Br radical |
| 301/303 | [C₁₄H₈BrN₂O]⁺ | Loss of CO |
| 182 | [C₈H₄BrNO]⁺ | Fragment from ring cleavage |
| 77 | [C₆H₅]⁺ | Phenyl group fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics
UV-Vis spectroscopy provides valuable information about the electronic transitions within the conjugated system of this compound derivatives. The spectra of quinazolinone derivatives typically display two main absorption bands. researchgate.net
High-Energy Band: Located in the shorter wavelength region (typically 240–300 nm), this band is attributed to π → π* transitions within the aromatic rings of the quinazolinone system. researchgate.net
Low-Energy Band: A longer wavelength band, usually found between 310–425 nm, is generally assigned to n → π* transitions. researchgate.netnih.gov This transition involves the non-bonding electrons of the nitrogen and oxygen heteroatoms. Intramolecular charge transfer (ICT) from the phenyl ring and the N=C–N system to the carbonyl group can also contribute to this band. nih.gov
The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinazolinone core. The presence of the bromine atom at the 6-position, an electron-withdrawing group, can significantly influence the absorption maximum. researchgate.net Theoretical studies on related quinazoline derivatives have shown that substitutions can alter the energy gap between molecular orbitals, leading to shifts in the absorption peaks. nih.gov For instance, studies on various 2-aryl-4(3H)-quinazolinones have demonstrated that both electron-donating and electron-withdrawing substituents on the 2-aryl ring can cause bathochromic (red) shifts in the absorption spectra. bas.bg
Table 2: UV-Vis Absorption Data for Selected Quinazolinone Derivatives
| Compound | Solvent | λmax (nm) Band I (π → π) | λmax (nm) Band II (n → π) | Reference |
| Generic Quinazoline Derivatives | Acetonitrile | 240-300 | 310-425 | researchgate.net |
| BG1189 (a quinazoline derivative) | Water | 224 | 318 | nih.gov |
| BG1190 (a quinazoline derivative) | Water | 224 | 314 | nih.gov |
| 2-Aryl-4(3H)-quinazolinones | Various | - | Bathochromic shifts observed with substitution | bas.bg |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to verify the empirical formula of newly synthesized compounds, thereby confirming their elemental composition and purity. For derivatives of this compound, this analysis typically involves determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).
The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target compound and its purity. nih.gov This method is routinely used alongside spectroscopic techniques to unequivocally establish the structure of novel quinazolinone derivatives. nih.gov
Table 3: Example Elemental Analysis Data for a 6-bromo-2-methyl-3-(phenyl)-3H-quinazolin-4-one (Formula: C₁₅H₁₁BrN₂O)
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | 54.73 | 54.69 | -0.04 |
| Hydrogen (H) | 3.37 | 3.40 | +0.03 |
| Nitrogen (N) | 8.51 | 8.48 | -0.03 |
(Note: The "Found (%)" values are hypothetical examples illustrating a successful analysis.)
Biological Activity and Structure Activity Relationships Sar of 6 Bromo 2 Methyl 6h Quinazolin 4 One Derivatives
In Vitro Biological Evaluations
Anticancer Activity of 6-bromo-2-methyl-6H-quinazolin-4-one Derivatives
Derivatives of the 6-bromo-quinazolin-4-one scaffold have been extensively synthesized and evaluated as potential anticancer agents. nih.govresearchgate.net Studies have shown that modifications at the 2 and 3 positions of the 6-bromo-quinazolin-4-one core can lead to compounds with significant cytotoxic and enzyme-inhibitory activity. nih.govtandfonline.com
The antiproliferative activity of 6-bromo-quinazolin-4-one derivatives has been assessed against a wide panel of human cancer cell lines. Research indicates that the cytotoxic potency is highly dependent on the nature of the substituents attached to the quinazolinone nucleus.
A series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives (where the methyl group at position 2 is replaced by a substituted thioether) were evaluated for their cytotoxicity against MCF-7 (breast adenocarcinoma) and SW480 (colon carcinoma) cell lines. nih.govresearchgate.net Among these, compound 8a , which features an aliphatic linker to the thiol group, was identified as the most potent, with IC₅₀ values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells. nih.gov This compound showed greater potency against the MCF-7 cell line than the standard drug Erlotinib (B232) and demonstrated selectivity, with a significantly higher IC₅₀ value of 84.20 µM against the normal MRC-5 cell line. nih.govresearchgate.net
In another study, a novel series of quinazoline (B50416) derivatives were designed, and compound 18 showed the most potent antiproliferative effects against MGC-803 gastric cancer cells, with an IC₅₀ value of 0.85 μM. nih.gov Similarly, the quinazolin-4(3H)-one derivative 6d displayed superior sub-micromolar antiproliferative activity towards the NCI-H460 lung cancer cell line, with a GI₅₀ value of 0.789 µM. nih.gov Further investigations into 6-bromo-quinazoline derivatives revealed that compound 5b was a potent agent against MCF-7 cells. researchgate.net Another derivative, 6n , showed high antiproliferative activity against A549 (lung), SW-480 (colon), and MCF-7 (breast) cancer cells, with IC₅₀ values of 5.9 µM, 2.3 µM, and 5.65 µM, respectively. researchgate.net
A separate series of 4-substituted quinazolines, including the 6-bromo derivative 9d , was tested against breast cancer cell lines. Compound 9d was a promising agent against both AU-565 and MDA-MB-231 cells, with IC₅₀ values of 1.54 µM and 2.67 µM, respectively. cu.edu.eg
The table below summarizes the cytotoxic activities of selected 6-bromo-quinazolin-4-one derivatives against various cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Source |
| 8a | 6-bromo-2-thio-3-phenyl | MCF-7 (Breast) | 15.85 | nih.govresearchgate.net |
| 8a | 6-bromo-2-thio-3-phenyl | SW480 (Colon) | 17.85 | nih.gov |
| 18 | Quinazoline derivative | MGC-803 (Gastric) | 0.85 | nih.gov |
| 6d | Quinazolin-4(3H)-one | NCI-H460 (Lung) | 0.789 | nih.gov |
| 6n | Quinazoline-pyrimidine hybrid | A549 (Lung) | 5.9 | researchgate.net |
| 6n | Quinazoline-pyrimidine hybrid | SW-480 (Colon) | 2.3 | researchgate.net |
| 6n | Quinazoline-pyrimidine hybrid | MCF-7 (Breast) | 5.65 | researchgate.net |
| 9d | 6-bromo-4-hydrazinyl | AU-565 (Breast) | 1.54 | cu.edu.eg |
| 9d | 6-bromo-4-hydrazinyl | MDA-MB-231 (Breast) | 2.67 | cu.edu.eg |
| 3j | Quinazolin-4(3H)-one hydrazide | MCF-7 (Breast) | 0.20 | tandfonline.com |
| 3g | Quinazolin-4(3H)-one hydrazide | A2780 (Ovarian) | 0.14 | tandfonline.com |
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation. frontiersin.orgnih.gov The epidermal growth factor receptor (EGFR) is a primary target for this class of compounds. nih.govacs.org
Molecular docking studies predicted that 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives could bind effectively to the active site of EGFR. nih.govresearchgate.net Subsequent enzymatic assays confirmed these predictions. For instance, compound 6d was found to be a potent inhibitor of EGFR, with an IC₅₀ value of 0.069 µM, which is comparable to the standard EGFR inhibitor erlotinib (IC₅₀ = 0.045 µM). nih.gov
A comprehensive study of quinazolin-4(3H)-one derivatives (2f-j and 3f-j ) demonstrated their inhibitory activity against multiple tyrosine kinases. tandfonline.com Compounds 2i and 3i showed potent inhibition of EGFR, HER2, and CDK2. tandfonline.com Specifically, compound 3i exhibited excellent inhibitory activity against HER2, with an IC₅₀ of 0.079 µM, which is nearly identical to the positive control, lapatinib (B449) (IC₅₀ = 0.078 µM). tandfonline.com Both 2i and 3i were also strong inhibitors of CDK2, with IC₅₀ values of 0.173 µM and 0.177 µM, respectively. tandfonline.com
The table below presents the enzyme inhibitory activities of selected quinazolin-4-one derivatives.
| Compound | Enzyme Target | Activity (IC₅₀ in µM) | Source |
| 6d | EGFR | 0.069 | nih.gov |
| 2i | CDK2 | 0.173 | tandfonline.com |
| 3i | CDK2 | 0.177 | tandfonline.com |
| 2i | HER2 | 0.128 | tandfonline.com |
| 3i | HER2 | 0.079 | tandfonline.com |
| 2i | EGFR | Comparable to Erlotinib | tandfonline.com |
| 3i | EGFR | Comparable to Erlotinib | tandfonline.com |
Beyond enzyme inhibition, the anticancer effects of 6-bromo-quinazolin-4-one derivatives are mediated through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.
Several studies have confirmed the apoptosis-inducing capabilities of these compounds. Compound 6d was shown to cause a 16.74-fold increase in total apoptosis in the HS 578T breast cancer cell line. nih.gov Another derivative, BMAQ (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline), induced apoptosis in leukemia cells, as confirmed by DNA fragmentation assays. nih.gov In MGC-803 cells, compound 18 was also found to be an effective inducer of apoptosis. nih.gov Further mechanistic studies showed that certain derivatives trigger apoptosis through the mitochondrial pathway, involving the perturbation of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, including caspase-3, -7, -8, and -9. nih.gov For example, compound 8a led to a 5.3-fold increase in caspase-3 levels in PC-3 prostate cancer cells. researchgate.net
In addition to inducing apoptosis, these derivatives can arrest the cell cycle at various phases, preventing cancer cell proliferation. Compound 6d arrested the cell cycle at the G1/S phase transition in breast cancer cells. nih.gov Other derivatives have been shown to cause cell cycle arrest at different checkpoints; for instance, compound 18 arrested the cell cycle at the G2/M phase in MGC-803 cells, nih.gov while compound 6n caused S-phase arrest in A549 lung cancer cells. researchgate.net One derivative, 6a , was found to arrest the cell cycle in the S phase in MCF-7 cells, an effect mediated by the up-regulation of the tumor suppressor gene p53. researchgate.net
The table below summarizes the observed cellular mechanisms for various derivatives.
| Compound | Cell Line | Cellular Mechanism | Source |
| 6d | HS 578T (Breast) | Cell cycle arrest at G1/S, Apoptosis induction | nih.gov |
| 18 | MGC-803 (Gastric) | Cell cycle arrest at G2/M, Apoptosis induction | nih.gov |
| BMAQ | Leukemia cells | Apoptosis induction (DNA fragmentation) | nih.gov |
| 8a | PC-3 (Prostate) | Apoptosis induction (5.3-fold increase in caspase-3) | researchgate.net |
| 6n | A549 (Lung) | Cell cycle arrest at S phase | researchgate.net |
| 6a | MCF-7 (Breast) | Cell cycle arrest at S phase, Apoptosis induction | researchgate.net |
Antimicrobial Activity of this compound Derivatives
The quinazolinone core is also a valuable scaffold for developing new antimicrobial agents. biomedpharmajournal.orgptfarm.pl Structure-activity relationship studies have indicated that the presence of a halogen atom at position 6 of the quinazolinone ring can enhance antimicrobial activity. nih.gov
A series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antibacterial activity using the cup-plate agar (B569324) diffusion method. nih.govnih.gov The compounds were tested against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.govnih.gov Several derivatives, including 2b , 2c , 2d , 2g , and 2h , demonstrated significant antibacterial activity that was comparable to standard drugs. nih.govnih.gov
Another study investigated 2,3,6-trisubstituted quinazolin-4-ones, where all compounds contained a bromine atom at position 6. biomedpharmajournal.org These were tested against Gram-positive (S. aureus, S. pyogen) and Gram-negative (E. coli, P. aeruginosa) bacteria. The activity varied based on the substitutions at positions 2 and 3. For instance, compound A-2 showed excellent activity against E. coli, while compound A-4 was excellent against P. aeruginosa. biomedpharmajournal.org Compound A-5 displayed very good activity against S. aureus and S. pyogen. biomedpharmajournal.org In contrast, the unsubstituted 3(H)-quinazolin-4-one was found to be ineffective against all tested bacterial strains, highlighting the importance of substitutions for activity. nuu.uz
The table below details the antibacterial spectrum of various 6-bromo-quinazolin-4-one derivatives.
| Compound | Bacterial Strain | Type | Activity (Zone of Inhibition in mm) | Source |
| 2b | Bacillus subtilis | Gram-positive | 18 | nih.gov |
| 2c | Bacillus subtilis | Gram-positive | 18 | nih.gov |
| 2d | Bacillus subtilis | Gram-positive | 19 | nih.gov |
| 2b | Staphylococcus aureus | Gram-positive | 18 | nih.gov |
| 2c | Staphylococcus aureus | Gram-positive | 18 | nih.gov |
| 2d | Staphylococcus aureus | Gram-positive | 19 | nih.gov |
| 2g | Staphylococcus aureus | Gram-positive | 18 | nih.gov |
| 2h | Staphylococcus aureus | Gram-positive | 18 | nih.gov |
| 2d | Pseudomonas aeruginosa | Gram-negative | 18 | nih.gov |
| A-2 | Escherichia coli | Gram-negative | Excellent | biomedpharmajournal.org |
| A-4 | Pseudomonas aeruginosa | Gram-negative | Excellent | biomedpharmajournal.org |
| A-5 | Staphylococcus aureus | Gram-positive | Very Good | biomedpharmajournal.org |
Antifungal Spectrum
Derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one have demonstrated notable antifungal activity against a range of fungal strains. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the phenyl ring at the 3-position plays a crucial role in determining the antifungal potency.
Research has shown that certain substitutions on the phenyl ring can lead to significant antifungal effects. For instance, compounds with specific electron-withdrawing or electron-donating groups have been tested against fungi such as Candida albicans, Aspergillus niger, and Curvularia lunata. nih.govresearchgate.net The cup-plate agar diffusion method is a common technique used to evaluate this activity. nih.govresearchgate.net
In one study, several 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives were synthesized and screened for their antifungal properties. nih.gov The results indicated that compounds with particular substitutions exhibited significant activity, in some cases comparable to standard antifungal drugs. nih.govresearchgate.net Specifically, derivatives with a 4-chlorophenyl, 2-nitrophenyl, and 4-nitrophenyl substituent at the N-3 position showed good antifungal activity. nih.gov
The antifungal activity of these compounds is often attributed to their ability to interfere with essential cellular processes in fungi. The presence of the bromine atom at the 6-position of the quinazolinone ring is also considered important for the antimicrobial activity. nih.gov
Table 1: Antifungal Activity of Selected 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Derivatives Interactive table available in the digital version.
| Compound | Substituent at 3-position | Antifungal Activity against C. albicans | Antifungal Activity against A. niger | Antifungal Activity against C. lunata |
|---|---|---|---|---|
| 2b | 4-chlorophenyl | ++ | ++ | + |
| 2c | 2-nitrophenyl | ++ | ++ | + |
| 2d | 4-nitrophenyl | ++ | ++ | ++ |
| 2g | 2,4-dinitrophenyl | ++ | + | + |
| 2h | 2-chloro-4-nitrophenyl | ++ | ++ | ++ |
Key: (++) Good activity, (+) Moderate activity Source: nih.gov
Additional In Vitro Bioactivities
Beyond their antifungal effects, derivatives of this compound have been investigated for a variety of other potential therapeutic applications. These include analgesic, anti-inflammatory, antimalarial, enzyme inhibitory, and anthelmintic activities.
Several studies have highlighted the analgesic potential of quinazolinone derivatives, including those with a 6-bromo substitution. The analgesic activity is often evaluated using models such as the acetic acid-induced writhing test in mice. jgeosciences.orgscirea.org
In one investigation, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant analgesic activity, with one of the synthesized compounds showing higher efficacy than the standard drug, indomethacin. jgeosciences.orgscirea.org Another study synthesized 3-amino-6-bromo-2-methyl quinazolin-4(3H)-ones and found that the investigated compounds exhibited significant analgesic activity, with protection percentages ranging from 74.67% to 83.80% in the acetic acid-induced writhing model. zenodo.org
A series of novel 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone derivatives were also synthesized and evaluated for their analgesic properties. ptfarm.pl Certain compounds in this series displayed analgesic effects greater than that of the standard drug, indomethacin. ptfarm.pl
Table 2: Analgesic Activity of Selected 6-Bromo-Quinazolinone Derivatives Interactive table available in the digital version.
| Compound | Test Model | Analgesic Activity (% inhibition of writhing) | Reference |
|---|---|---|---|
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2) | Acetic acid-induced writhing (40mg/kg) | 83.18% | jgeosciences.orgscirea.org |
| 3-Amino-6-bromo-2-methyl quinazolin-4(3H)-one derivative | Acetic acid-induced writhing | 74.67 - 83.80% | zenodo.org |
| 6-bromo-2-phenyl-4-oxo-4H-quinazolin-3-yl)-phenyl]-2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile (Vc) | Acetic acid-induced writhing | >77.8% | ptfarm.pl |
| 6-[4-(6-bromo-2-phenyl-4-oxo-4H-quinazolin-3-yl)-phenyl]-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (IVf) | Acetic acid-induced writhing | >77.8% | ptfarm.pl |
Source: jgeosciences.orgscirea.orgzenodo.orgptfarm.pl
The anti-inflammatory potential of 6-bromo-2-methyl-quinazolin-4-one derivatives has been a significant area of research. nih.govresearchgate.net The carrageenan-induced paw edema test in rats is a standard model used to assess this activity. nih.govresearchgate.net
A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed that certain derivatives possess good anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.govresearchgate.net Specifically, compounds with a 4-chlorophenyl and a 2-nitrophenyl substituent at the 3-position demonstrated notable effects. nih.gov The presence of electron-withdrawing groups at the C-6 position of the quinazolinone system has been suggested to enhance anti-inflammatory effects. mdpi.com
Other research on 6,8-dibromo-4(3H)-quinazolinone derivatives also showed promising anti-inflammatory properties. ptfarm.plresearchgate.net While these compounds have two bromine substituents, the findings support the role of bromine in the anti-inflammatory action of quinazolinones.
Table 3: Anti-inflammatory Activity of Selected 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Derivatives Interactive table available in the digital version.
| Compound | Substituent at 3-position | Anti-inflammatory Activity (% inhibition of paw edema) |
|---|---|---|
| 2b | 4-chlorophenyl | 45.4 |
| 2c | 2-nitrophenyl | 42.4 |
| Ibuprofen (Standard) | - | 48.4 |
Source: nih.gov
The quinazolinone ring is a key structural feature of the natural alkaloid febrifugine, which has been used against malaria fevers. nih.gov This has inspired the synthesis and evaluation of quinazolinone derivatives as potential antimalarial agents. Research indicates that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov
While specific studies focusing solely on this compound for antimalarial activity are limited, the broader class of quinazolinone derivatives has shown promise. For instance, a series of 2,3-substituted quinazolin-4(3H)-one derivatives exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov The development of quinazolinone-2-carboxamide derivatives has also led to the discovery of novel, orally efficacious antimalarials. acs.org The substitution pattern on the quinazolinone core, including the potential for a bromo group at position 6, is a key area of exploration in the design of new antimalarial drugs.
Quinazolinone derivatives are known to inhibit various enzymes, which is a key mechanism for their diverse pharmacological activities. nih.govresearchgate.net For instance, some quinazolinone derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and tyrosine kinases.
A series of quinazolinone derivatives were synthesized and evaluated as inhibitors of human and bovine carbonic anhydrase-II (CA-II), an enzyme linked to glaucoma. frontiersin.org The results showed that these compounds displayed moderate to significant inhibition. frontiersin.org Another study on imines bearing a quinazolin-4(3H)-one scaffold demonstrated inhibitory activity against several metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-Gly). bezmialem.edu.tr
Furthermore, 6-bromo-quinazoline derivatives have been designed and synthesized as potential cytotoxic agents that can act as EGFR inhibitors, an important target in cancer therapy. nih.govcu.edu.eg The presence of a bromo group at the 6-position of the quinazoline ring has been shown to be favorable for anticancer activity. nih.gov
The anthelmintic potential of quinazolinone derivatives has also been explored. A study involving the synthesis of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones investigated their in vitro anthelmintic activity. The results from these assays provide valuable insights into the potential of these compounds as anthelmintic agents. researchgate.net The study highlights the functionalization of the quinazolinone core as a promising strategy for developing new drugs against parasitic worms.
Computational and Theoretical Studies on 6 Bromo 2 Methyl 6h Quinazolin 4 One Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations have been employed to predict how 6-bromo-quinazolin-4-one derivatives interact with biological targets, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.gov By simulating the binding of these compounds into the active site of EGFR, researchers can estimate their binding affinity, often expressed as binding energy (kcal/mol). A more negative binding energy suggests a stronger, more stable interaction.
In one study, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were docked against the EGFR protein. researchgate.net The most potent compound in the series, designated 8a, exhibited a calculated binding energy of -6.7 kcal/mol. researchgate.net Another less active derivative, compound 8c, showed a binding energy of -5.3 kcal/mol. researchgate.net These simulations help to rank potential drug candidates and correlate their predicted binding strength with experimentally observed biological activity. researchgate.net For instance, compound 8a also showed a strong binding affinity for a mutated form of EGFR (EGFR-mutated), with a binding energy of -6.8 kcal/mol, suggesting its potential to overcome certain types of drug resistance. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Derivative 8a | EGFR | -6.7 researchgate.net |
| Derivative 8c | EGFR | -5.3 researchgate.net |
| Derivative 8a | Mutated EGFR | -6.8 nih.gov |
| Neratinib (Reference) | Mutated EGFR | -7.1 nih.gov |
Analysis of Specific Interaction Types
Beyond predicting binding energy, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for a compound's affinity and selectivity.
For 6-bromo-quinazolin-4-one derivatives, docking analyses have identified key interactions within the EGFR active site. researchgate.net The quinazolinone ring of compound 8a was found to engage in π-interactions with crucial amino acid residues like Lys745 and Met790 in the mutated EGFR active site. nih.gov The phenyl moiety of the same compound also formed a π-interaction with Asp855. nih.gov Furthermore, studies have shown that these derivatives can establish hydrogen bonds and various alkyl and π-alkyl interactions with key residues such as Cys773, Met769, Val702, and Ala719, which are crucial for anchoring the molecule in the binding pocket. researchgate.net
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the properties of molecules, providing deep insights into their stability, reactivity, and electronic characteristics. researchgate.net
| Parameter | Derivative 8a | Derivative 8c | Erlotinib (B232) (Reference) |
| Total Energy (E) | Lower Value | Higher Value | - |
| Enthalpy (H) | Lower Value | Higher Value | - |
| Gibbs Free Energy (G) | Lower Value | Higher Value | - |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. schrodinger.com
A larger HOMO-LUMO gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org For the 6-bromo-quinazolin-4-one derivatives, DFT calculations (at the B3LYP/6–31 + G(d, p) level) showed that compound 8a has a larger energy gap (4.71 eV) compared to compound 8c (4.57 eV) and the reference drug Erlotinib (4.18 eV). nih.gov This indicates that compound 8a is kinetically more stable and less reactive than the other two. nih.gov The analysis also revealed that for compounds 8a and 8c, the HOMO was primarily located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 8a | - | - | 4.71 nih.gov |
| Derivative 8c | - | - | 4.57 nih.gov |
| Erlotinib (Reference) | - | - | 4.18 nih.gov |
Calculation of Physicochemical Parameters
DFT calculations are also used to determine a range of global reactivity descriptors and physicochemical parameters that help characterize a molecule. mui.ac.ir These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mui.ac.ir
Chemical hardness (η) signifies the resistance to change in electron distribution or charge transfer. scirp.org It is directly related to the HOMO-LUMO gap; a molecule with a large gap is considered "hard," more stable, and less reactive. nih.gov Conversely, softness (S) is the reciprocal of hardness. The electrophilicity index (ω) measures the propensity of a species to accept electrons. mui.ac.ir Studies on 6-bromo-quinazolin-4-one derivatives have shown that the more stable compound 8a possesses a greater hardness value compared to the less active compound 8c and the reference drug Erlotinib, reinforcing the findings from the HOMO-LUMO analysis. nih.gov
| Parameter | Definition | Relation to Stability/Reactivity |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |
| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Higher hardness correlates with higher stability and lower reactivity. nih.gov |
| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η). | Higher softness correlates with lower stability and higher reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Indicates the capacity to accept electrons. mui.ac.ir |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the behavior of a ligand when bound to its receptor, offering a dynamic perspective that complements static molecular docking studies. bezmialem.edu.tr
MD simulations are crucial for assessing the stability of a ligand-receptor complex. nih.gov By simulating the complex over a period, typically in nanoseconds (ns), researchers can evaluate its conformational stability. researchgate.net Key metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are calculated to understand these dynamics.
In a 100 ns simulation of 6-bromo quinazoline (B50416) derivatives docked with the Epidermal Growth Factor Receptor (EGFR) kinase, the RMSD profiles were analyzed. researchgate.net The ligands were observed to reach an equilibrium phase after approximately 20-30 ns, indicating that they settled into stable positions within the active site of the protein. researchgate.net The stability of the complex throughout the simulation suggests a consistent and favorable interaction between the ligand and the receptor. researchgate.net
Furthermore, the RMSF values for the protein's amino acid residues were analyzed to assess flexibility. nih.gov In these simulations, no significant fluctuations (RMSF > 0.3 nm) were observed in the active site residues, implying that the binding of the ligands did not induce substantial conformational changes or instability in the receptor's binding pocket. nih.gov This stability is a desirable characteristic for a potential drug candidate.
Table 2: Representative Molecular Dynamics Simulation Stability Data
| Compound/Complex | Time to Equilibrium (ns) | RMSD Profile | Implication |
|---|---|---|---|
| Compound 8a / EGFR | ~30 | Regular and stable | Ligand maintains a consistent conformation in the active site |
| Compound 8c / EGFR | ~20 | Regular and stable | Ligand achieves a stable binding mode quickly |
Data based on MD simulations of 6-bromo quinazoline derivatives with EGFR. researchgate.net
In Silico Profiling and Cheminformatics
Cheminformatics and in silico profiling involve the use of computational tools to predict the biological and physicochemical properties of molecules. asianpubs.orgresearchgate.net These methods are essential in modern drug discovery for rapidly screening large libraries of virtual compounds, prioritizing them for synthesis, and identifying potential liabilities early in the development process. nih.gov
Computational tools can predict the bioactivity of compounds against a range of common biological targets. asianpubs.orgresearchgate.net Online servers like Molinspiration are used to calculate bioactivity scores for targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. researchtrend.net The score provides a preliminary assessment of a compound's potential as a drug candidate. researchtrend.net According to the typical scoring system, a bioactivity score greater than 0 indicates probable activity, a score between -5.0 and 0.0 suggests moderate activity, and a score below -5.0 implies inactivity. researchtrend.net
Studies on novel quinazoline-linked piperazine (B1678402) analogues showed they were moderately active for most common receptor types. researchtrend.net For other series of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, in silico tools were used to predict potential anthelmintic and antibacterial properties, which were later confirmed by in vitro assays. asianpubs.orgresearchgate.net Further research has identified quinazolin-4(3H)-one derivatives as potent inhibitors of various metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, with inhibition constants (Ki) in the nanomolar range. bezmialem.edu.tr
Table 3: Predicted Bioactivity Scores for Representative Quinazoline Derivatives
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | -0.15 | Moderately Active |
| Ion Channel Modulator | -0.28 | Moderately Active |
| Kinase Inhibitor | 0.05 | Active |
| Nuclear Receptor Ligand | -0.40 | Moderately Active |
| Protease Inhibitor | -0.11 | Moderately Active |
This table represents typical bioactivity scores for quinazoline derivatives as described in the literature. researchtrend.net
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. A widely used filter is Lipinski's Rule of Five, which assesses properties like molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchtrend.net
In silico tools such as SwissADME and QikProp are frequently used to predict these properties for novel quinazoline derivatives. asianpubs.orgresearchgate.netrjeid.com Studies on various 6-bromo-quinazolinone derivatives, including 6-bromo-2-methyl-3-substituted analogues, have shown that these compounds generally exhibit favorable drug-like characteristics. researchtrend.netnih.gov The majority of the analyzed compounds fit within the parameters of Lipinski's Rule of Five, indicating good potential for oral bioavailability. researchtrend.net The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties further helps in selecting candidates with favorable pharmacokinetic profiles. rjeid.com
Table 4: Lipinski's Rule of Five Parameters for Drug-Likeness
| Parameter | Rule | Significance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion |
| LogP (Lipophilicity) | ≤ 5 | Affects solubility and membrane permeability |
| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability |
Conclusion and Future Research Perspectives
Summary of Current Understanding of 6-bromo-2-methyl-6H-quinazolin-4-one Research
Research into this compound and its related derivatives has established this chemical scaffold as a versatile core for developing biologically active compounds. The quinazolin-4-one nucleus is a prominent feature in medicinal chemistry, known to impart a wide range of pharmacological activities. researchgate.netsemanticscholar.org Investigations have primarily centered on the synthesis of novel derivatives and the evaluation of their therapeutic potential across several key areas.
A significant body of work has highlighted the anticancer properties of 6-bromo-quinazolinones. nih.govresearchgate.net Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7, AU-565, MDA-MB-231), colon (SW480), liver (HepG2), and ovarian (A2780) cancer cells. nih.govcu.edu.egtandfonline.com The mechanism of action for some of these derivatives is linked to the inhibition of key enzymes involved in cancer progression, such as the tyrosine kinases EGFR, HER2, and VEGFR-2. nih.govcu.edu.egtandfonline.com Furthermore, the quinazolin-4(3H)-one core has been identified as a valuable scaffold for developing binders for epigenetic targets like the bromodomain-containing protein 9 (BRD9), which is implicated in certain cancers. cnr.it
In addition to anticancer research, derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one have shown considerable promise as anti-inflammatory and antimicrobial agents. researchgate.netnih.gov Several synthesized compounds displayed significant anti-inflammatory activity in animal models, with some showing efficacy comparable to the standard drug ibuprofen. researchgate.netsemanticscholar.orgnih.gov The antimicrobial activity has been evaluated against a panel of bacteria (including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger), revealing that specific substitutions on the quinazolinone ring lead to potent antimicrobial effects. researchgate.netnih.govresearchgate.net The research collectively indicates that the biological activity of these compounds is highly dependent on the nature and position of various substituents on the quinazoline (B50416) scaffold. nih.govresearchgate.net
Prospects for Novel Therapeutic Agent Development
The diverse biological activities demonstrated by this compound derivatives underscore their significant potential as a foundation for the development of new therapeutic agents. The consistent cytotoxic activity against multiple cancer cell lines positions this scaffold as a promising starting point for novel anticancer drugs. nih.govcu.edu.egtandfonline.com The ability of these compounds to act as inhibitors of multiple tyrosine kinases, such as EGFR, HER2, and VEGFR-2, is particularly noteworthy, as multi-target inhibitors can offer advantages in overcoming drug resistance. cu.edu.egtandfonline.com The discovery of derivatives that act as selective epigenetic reader binders opens a new avenue for developing cancer therapies with novel mechanisms of action. cnr.it
The demonstrated anti-inflammatory properties, comparable in some instances to established drugs like ibuprofen, suggest a clear path toward developing new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govptfarm.pl Similarly, the broad-spectrum antimicrobial activity presents an opportunity to develop new antibiotics and antifungals, which is a critical need given the rise of resistant pathogens. researchgate.netnih.gov The modular nature of the synthesis of quinazolinone derivatives allows for systematic modifications to optimize potency and selectivity for a desired biological target. nih.govcnr.itresearchgate.net The development of derivatives with high selectivity for cancer cells over normal cells, as observed in some studies, is a particularly encouraging prospect for reducing the side effects commonly associated with chemotherapy. nih.gov
| Derivative Class | Biological Activity | Key Findings | References |
|---|---|---|---|
| 6-bromo-2-thioxo-3-substituted quinazolinones | Anticancer (Cytotoxic) | Compound 8a showed potent cytotoxicity against MCF-7 and SW480 cancer cell lines, with greater potency than Erlotinib (B232) against MCF-7 and good selectivity over normal cells. | nih.gov |
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Antimicrobial & Anti-inflammatory | Compounds 2b, 2c, 2d, 2g, and 2h exhibited significant antibacterial and antifungal activity. Compounds 2b and 2c showed good anti-inflammatory activity comparable to ibuprofen. | researchgate.net, nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Anticancer (Tyrosine Kinase Inhibition) | Compound 9d showed remarkable cytotoxicity against AU-565 breast cancer cells. Compounds 13a and 14c exhibited potent VEGFR-2 inhibition and cytotoxicity against HepG2 and HCT-116 cell lines. | cu.edu.eg |
| 6-bromo-2-phenyl-quinazolinone derivatives | Anti-inflammatory & Analgesic | Some synthesized compounds showed promising anti-inflammatory and analgesic activities in animal models. | ptfarm.pl |
Directions for Advanced Research and Innovation
To fully realize the therapeutic potential of the this compound scaffold, future research should be directed toward several key areas. A primary focus should be on expanding the library of synthesized derivatives to establish comprehensive Structure-Activity Relationships (SAR). nih.govresearchgate.net Systematic modification at the 2, 3, and other positions of the quinazoline ring will provide deeper insights into the structural requirements for potent and selective activity against specific targets, whether they be kinases, epigenetic readers, or microbial enzymes.
Advanced research should also prioritize in-depth mechanistic studies. While several molecular targets like EGFR and VEGFR-2 have been identified, the precise mechanisms of action for many of the observed anti-inflammatory and antimicrobial effects remain to be fully elucidated. nih.govcu.edu.eg Techniques such as gene expression profiling, proteomics, and detailed enzymatic assays can help to uncover the specific signaling pathways and molecular interactions responsible for their biological effects.
A critical next step is the progression of lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. researchgate.netptfarm.pl Such studies are essential to validate the therapeutic potential observed in cell-based experiments. Innovation in this field could involve the application of computational chemistry and machine learning for the rational design of new derivatives with improved drug-like properties. nih.govcnr.it Furthermore, exploring novel drug delivery systems for the most promising compounds could enhance their bioavailability and therapeutic index. The development of highly selective inhibitors based on this scaffold remains a key objective to minimize off-target effects and overcome the challenge of drug resistance in cancer and infectious diseases. nih.govresearchgate.net
Q & A
Q. What methodologies address low yields in Suzuki-Miyaura cross-coupling reactions?
- Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in DMF. Microwave irradiation (150°C, 1 hour) enhances coupling efficiency. Post-reaction workup with LiCl washes removes Pd residues, improving purity .
Methodological Notes
- Data Validation : Use triplicate experiments with statistical analysis (e.g., RSD <5%) for reproducibility.
- Advanced Instrumentation : LCMS (ESI-MS) and HRMS confirm molecular ions, while SC-XRD provides absolute configuration .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
